1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is a complex organic compound featuring a furan ring, a biphenyl structure, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA typically involves multi-step organic reactions. One common approach is the reaction of furan-2-ylmethylamine with 4’-isocyanato-[1,1’-biphenyl]-4-ylamine under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethylamine: A simpler compound with a similar furan ring structure.
Biphenyl-4-ylamine: Contains the biphenyl moiety found in the target compound.
Urea Derivatives: Various urea derivatives with different substituents can be compared for their chemical and biological properties.
Uniqueness
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is unique due to its combination of furan, biphenyl, and urea functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C24H22N4O4 |
---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)phenyl]phenyl]urea |
InChI |
InChI=1S/C24H22N4O4/c29-23(25-15-21-3-1-13-31-21)27-19-9-5-17(6-10-19)18-7-11-20(12-8-18)28-24(30)26-16-22-4-2-14-32-22/h1-14H,15-16H2,(H2,25,27,29)(H2,26,28,30) |
InChI-Schlüssel |
RSALCXDTGKDEAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.